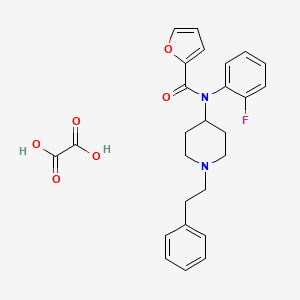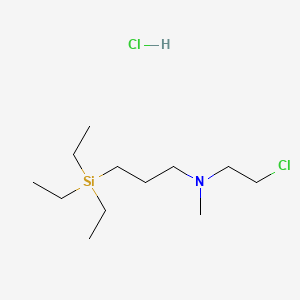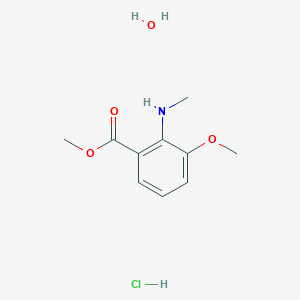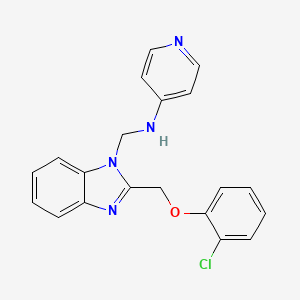
o-Fluoro-2-furanylfentanyl oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Fluoro-2-furanylfentanyl oxalate: is a synthetic opioid analgesic that belongs to the fentanyl family. This compound is a potent agonist of the mu-opioid receptor, which is responsible for its analgesic and euphoric effects. It is structurally similar to other fentanyl analogs but includes a fluorine atom and a furan ring, which may alter its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of o-Fluoro-2-furanylfentanyl oxalate typically involves multiple steps, starting from basic organic compounds. One common synthetic route includes:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the Fentanyl Core: This involves the reaction of aniline derivatives with propionyl chloride, followed by the addition of the furan ring and fluorine atom.
Oxalate Formation: The final step involves the reaction of the synthesized o-Fluoro-2-furanylfentanyl with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: o-Fluoro-2-furanylfentanyl oxalate can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the fentanyl core, potentially altering its pharmacological activity.
Substitution: The fluorine atom and furan ring can participate in substitution reactions, which can be used to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, o-Fluoro-2-furanylfentanyl oxalate is studied for its unique structural properties and reactivity. Researchers explore its synthesis, reactions, and potential modifications to develop new compounds with desired properties.
Biology
In biological research, this compound is used to study the mu-opioid receptor and its role in pain management, addiction, and other physiological processes. It serves as a tool to understand receptor-ligand interactions and signal transduction pathways.
Medicine
While not approved for medical use, this compound is of interest in medicinal chemistry for the development of new analgesics. Its potency and receptor selectivity make it a candidate for pain management research.
Industry
In the pharmaceutical industry, this compound is investigated for its potential as a lead compound in the development of new opioid medications. Its synthesis and production methods are also of interest for large-scale manufacturing.
Mechanism of Action
o-Fluoro-2-furanylfentanyl oxalate exerts its effects primarily through the mu-opioid receptor. Upon binding to this receptor, it activates G-protein coupled pathways, leading to the inhibition of adenylate cyclase, reduced cAMP levels, and decreased neuronal excitability. This results in analgesic and euphoric effects, as well as potential side effects such as respiratory depression and addiction.
Comparison with Similar Compounds
Similar Compounds
Fentanyl: The parent compound, widely used in medicine for pain management.
p-Fluorofentanyl: Another fluorinated analog with similar properties.
Furanylfentanyl: Similar structure but lacks the fluorine atom.
Uniqueness
o-Fluoro-2-furanylfentanyl oxalate is unique due to the presence of both a fluorine atom and a furan ring. These structural features may influence its binding affinity, potency, and metabolic stability, distinguishing it from other fentanyl analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
101343-74-2 |
|---|---|
Molecular Formula |
C26H27FN2O6 |
Molecular Weight |
482.5 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide;oxalic acid |
InChI |
InChI=1S/C24H25FN2O2.C2H2O4/c25-21-9-4-5-10-22(21)27(24(28)23-11-6-18-29-23)20-13-16-26(17-14-20)15-12-19-7-2-1-3-8-19;3-1(4)2(5)6/h1-11,18,20H,12-17H2;(H,3,4)(H,5,6) |
InChI Key |
PRXLHKQHSOZDTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N(C2=CC=CC=C2F)C(=O)C3=CC=CO3)CCC4=CC=CC=C4.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















